Benzyl N-[3,5-dihydroxy-2-[2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)-3-[3,4,5-trihydroxy-6-(phenylmethoxycarbonylaminomethyl)oxan-2-yl]oxycyclohexyl]oxy-6-(hydroxymethyl)oxan-4-yl]carbamate Benzyl N-[3,5-dihydroxy-2-[2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)-3-[3,4,5-trihydroxy-6-(phenylmethoxycarbonylaminomethyl)oxan-2-yl]oxycyclohexyl]oxy-6-(hydroxymethyl)oxan-4-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 5605-66-3
VCID: VC0056777
InChI: InChI=1S/C50H60N4O19/c55-23-35-37(56)36(54-50(65)69-27-31-19-11-4-12-20-31)39(58)45(71-35)72-43-32(52-48(63)67-25-29-15-7-2-8-16-29)21-33(53-49(64)68-26-30-17-9-3-10-18-30)44(42(43)61)73-46-41(60)40(59)38(57)34(70-46)22-51-47(62)66-24-28-13-5-1-6-14-28/h1-20,32-46,55-61H,21-27H2,(H,51,62)(H,52,63)(H,53,64)(H,54,65)
SMILES: C1C(C(C(C(C1NC(=O)OCC2=CC=CC=C2)OC3C(C(C(C(O3)CNC(=O)OCC4=CC=CC=C4)O)O)O)O)OC5C(C(C(C(O5)CO)O)NC(=O)OCC6=CC=CC=C6)O)NC(=O)OCC7=CC=CC=C7
Molecular Formula: C50H60N4O19
Molecular Weight: 1021 g/mol

Benzyl N-[3,5-dihydroxy-2-[2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)-3-[3,4,5-trihydroxy-6-(phenylmethoxycarbonylaminomethyl)oxan-2-yl]oxycyclohexyl]oxy-6-(hydroxymethyl)oxan-4-yl]carbamate

CAS No.: 5605-66-3

Reference Standards

VCID: VC0056777

Molecular Formula: C50H60N4O19

Molecular Weight: 1021 g/mol

Benzyl N-[3,5-dihydroxy-2-[2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)-3-[3,4,5-trihydroxy-6-(phenylmethoxycarbonylaminomethyl)oxan-2-yl]oxycyclohexyl]oxy-6-(hydroxymethyl)oxan-4-yl]carbamate - 5605-66-3

CAS No. 5605-66-3
Product Name Benzyl N-[3,5-dihydroxy-2-[2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)-3-[3,4,5-trihydroxy-6-(phenylmethoxycarbonylaminomethyl)oxan-2-yl]oxycyclohexyl]oxy-6-(hydroxymethyl)oxan-4-yl]carbamate
Molecular Formula C50H60N4O19
Molecular Weight 1021 g/mol
IUPAC Name benzyl N-[3,5-dihydroxy-2-[2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)-3-[3,4,5-trihydroxy-6-(phenylmethoxycarbonylaminomethyl)oxan-2-yl]oxycyclohexyl]oxy-6-(hydroxymethyl)oxan-4-yl]carbamate
Standard InChI InChI=1S/C50H60N4O19/c55-23-35-37(56)36(54-50(65)69-27-31-19-11-4-12-20-31)39(58)45(71-35)72-43-32(52-48(63)67-25-29-15-7-2-8-16-29)21-33(53-49(64)68-26-30-17-9-3-10-18-30)44(42(43)61)73-46-41(60)40(59)38(57)34(70-46)22-51-47(62)66-24-28-13-5-1-6-14-28/h1-20,32-46,55-61H,21-27H2,(H,51,62)(H,52,63)(H,53,64)(H,54,65)
Standard InChIKey AIDXZJAAGUGGHO-UHFFFAOYSA-N
SMILES C1C(C(C(C(C1NC(=O)OCC2=CC=CC=C2)OC3C(C(C(C(O3)CNC(=O)OCC4=CC=CC=C4)O)O)O)O)OC5C(C(C(C(O5)CO)O)NC(=O)OCC6=CC=CC=C6)O)NC(=O)OCC7=CC=CC=C7
Canonical SMILES C1C(C(C(C(C1NC(=O)OCC2=CC=CC=C2)OC3C(C(C(C(O3)CNC(=O)OCC4=CC=CC=C4)O)O)O)O)OC5C(C(C(C(O5)CO)O)NC(=O)OCC6=CC=CC=C6)O)NC(=O)OCC7=CC=CC=C7
Synonyms O-3-Deoxy-3-[[(phenylmethoxy)carbonyl]amino]-α-D-glucopyranosyl-(1→6)-O-[6-deoxy-6-[[(phenylmethoxy)carbonyl]amino]-α-D-glucopyranosyl-(1→4)]-2-deoxy-N,N’-bis[(phenylmethoxy)carbonyl]-D-streptamine; O-3-Deoxy-3-[[(phenylmethoxy)carbonyl]amino]-α-D-gl
PubChem Compound 14481017
Last Modified Nov 11 2021
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